molecular formula C12H19N3O4S B13083132 N-(1-Amino-2,3-dimethylbutan-2-yl)-4-nitrobenzene-1-sulfonamide

N-(1-Amino-2,3-dimethylbutan-2-yl)-4-nitrobenzene-1-sulfonamide

Cat. No.: B13083132
M. Wt: 301.36 g/mol
InChI Key: RWQIAHLJICULPZ-UHFFFAOYSA-N
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Description

N-(1-Amino-2,3-dimethylbutan-2-yl)-4-nitrobenzene-1-sulfonamide is a sulfonamide derivative characterized by a branched alkylamine substituent (2,3-dimethylbutan-2-yl) attached to a 4-nitrobenzenesulfonamide core.

Properties

Molecular Formula

C12H19N3O4S

Molecular Weight

301.36 g/mol

IUPAC Name

N-(1-amino-2,3-dimethylbutan-2-yl)-4-nitrobenzenesulfonamide

InChI

InChI=1S/C12H19N3O4S/c1-9(2)12(3,8-13)14-20(18,19)11-6-4-10(5-7-11)15(16)17/h4-7,9,14H,8,13H2,1-3H3

InChI Key

RWQIAHLJICULPZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C)(CN)NS(=O)(=O)C1=CC=C(C=C1)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-Amino-2,3-dimethylbutan-2-yl)-4-nitrobenzene-1-sulfonamide typically involves multiple steps. One common approach is to start with the nitration of benzene to introduce the nitro group, followed by sulfonation to add the sulfonamide group. The amino group is then introduced through a series of reactions involving amination of the intermediate compounds. The reaction conditions often require controlled temperatures, specific catalysts, and solvents to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(1-Amino-2,3-dimethylbutan-2-yl)-4-nitrobenzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oxides.

    Reduction: The nitro group can be reduced to an amine group under specific conditions.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or other strong bases.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield N-(1-Amino-2,3-dimethylbutan-2-yl)-4-aminobenzene-1-sulfonamide.

Scientific Research Applications

N-(1-Amino-2,3-dimethylbutan-2-yl)-4-nitrobenzene-1-sulfonamide has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein binding.

    Industry: It may be used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism by which N-(1-Amino-2,3-dimethylbutan-2-yl)-4-nitrobenzene-1-sulfonamide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds with active sites, while the nitro and sulfonamide groups may participate in electrostatic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Key Structural Differences

The compound’s closest structural analog, N-(1-Amino-2,4-dimethylpentan-2-yl)-4-nitrobenzene-1-sulfonamide (CAS: 1579172-63-6), differs in two critical aspects:

Alkyl Chain Length : The analog features a 2,4-dimethylpentan-2-yl group (5-carbon chain) vs. the 2,3-dimethylbutan-2-yl group (4-carbon chain) in the target compound.

Methyl Group Placement : The analog has methyl groups at positions 2 and 4 of the pentane chain, whereas the target compound has methyl groups at positions 2 and 3 of the butane chain.

Comparative Data Table

Property Target Compound (2,3-dimethylbutan-2-yl) Analog (2,4-dimethylpentan-2-yl)
Molecular Formula C₁₂H₁₉N₃O₄S (estimated) C₁₃H₂₁N₃O₄S
Molecular Weight (g/mol) ~301.07 (calculated) 315.39
Alkyl Chain Branching High (2,3-dimethyl) Moderate (2,4-dimethyl)
Lipophilicity (LogP) Estimated lower Likely higher due to longer chain

Implications of Structural Variations

Physicochemical Properties

  • Solubility : The shorter alkyl chain and increased branching in the target compound may enhance aqueous solubility compared to the analog, which has a longer, less branched chain favoring lipophilicity .
  • Stability : Steric hindrance from the 2,3-dimethylbutan-2-yl group may improve resistance to metabolic degradation (e.g., cytochrome P450 oxidation) relative to the analog.

Biological Activity

N-(1-Amino-2,3-dimethylbutan-2-yl)-4-nitrobenzene-1-sulfonamide, also known as a sulfonamide derivative, has garnered attention in pharmacological research due to its potential biological activities. This compound is characterized by its unique structure, which combines an amino group, a nitrobenzene ring, and a sulfonamide group. The hydrochloride form of this compound enhances its solubility, making it suitable for various biological assays.

  • Molecular Formula: C₁₂H₁₉N₃O₄S
  • Molecular Weight: 337.82 g/mol
  • CAS Number: 1789010-50-9
PropertyValue
Molecular FormulaC₁₂H₁₉N₃O₄S
Molecular Weight337.82 g/mol
SolubilityHigh (hydrochloride form)

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The nitro and sulfonamide groups are crucial for enzyme inhibition, likely by binding to the active sites or interfering with substrate binding. This mechanism is similar to other sulfonamide compounds that exhibit antimicrobial properties.

Antimicrobial Activity

Sulfonamides are well-known for their antimicrobial properties. Studies have shown that this compound exhibits significant antibacterial effects against various strains of bacteria. The compound's mechanism involves the inhibition of folic acid synthesis in bacteria, which is essential for their growth and reproduction.

Anti-inflammatory Properties

Research indicates that this compound may also possess anti-inflammatory activity. It can potentially inhibit the production of pro-inflammatory cytokines and enzymes involved in the inflammatory response, making it a candidate for further investigation in treating inflammatory diseases.

Antitumor Activity

Emerging studies suggest that this compound may have antitumor properties. Preliminary data indicate that it can induce apoptosis in cancer cells through mechanisms that involve oxidative stress and DNA damage.

Study 1: Antibacterial Efficacy

A study conducted on various bacterial strains showed that the compound inhibited the growth of both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined using broth dilution methods.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus8
Escherichia coli16
Pseudomonas aeruginosa32

This study highlights the potential of this compound as an effective antibacterial agent.

Study 2: Anti-inflammatory Activity

In vitro assays demonstrated that treatment with this compound significantly reduced the levels of TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. This suggests a promising role in managing inflammatory conditions.

Study 3: Antitumor Effects

A recent study evaluated the cytotoxic effects of this compound on human cancer cell lines. The results indicated a dose-dependent increase in apoptosis markers such as caspase activation and PARP cleavage.

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